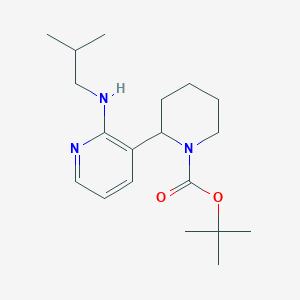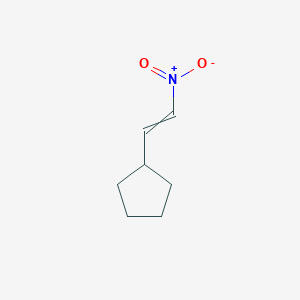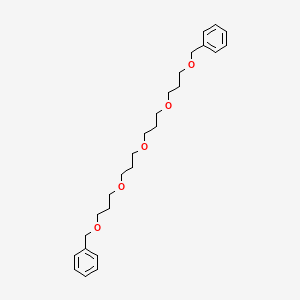![molecular formula C8H5ClFNO B15061551 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole](/img/structure/B15061551.png)
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is a chemical compound with the molecular formula C8H5ClFNO. It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1,4-dichloro-3-butenone with hydroxylamine sulfate in the presence of ethanol. The reaction mixture is heated to reflux, and the product is isolated through extraction and purification steps .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Cycloaddition Reactions: Isoxazole derivatives are known to undergo (3 + 2) cycloaddition reactions with nitrile oxides and alkynes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cycloaddition: Reagents such as nitrile oxides and alkynes are used, often in the presence of catalysts like copper(I) or ruthenium(II) salts.
Major Products
The major products formed from these reactions include various substituted isoxazole derivatives, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole has several scientific research applications:
Medicinal Chemistry: Isoxazole derivatives are explored for their potential as therapeutic agents due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials with specific electronic and optical properties.
Chemical Biology: It serves as a probe in studying biological pathways and interactions due to its ability to form stable conjugates with biomolecules.
Mecanismo De Acción
The mechanism of action of 3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is primarily based on its ability to interact with biological targets through covalent bonding. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various molecular pathways, making the compound useful in drug discovery and development .
Comparación Con Compuestos Similares
Similar Compounds
3-(Chloromethyl)isoxazole: Lacks the fluorine atom, which can significantly alter its reactivity and biological activity.
6-Fluoroisoxazole: Lacks the chloromethyl group, affecting its ability to form covalent bonds with biomolecules.
Uniqueness
3-(Chloromethyl)-6-fluorobenzo[d]isoxazole is unique due to the presence of both the chloromethyl and fluorine substituents. This combination enhances its reactivity and potential for forming stable conjugates with biological targets, making it a valuable compound in medicinal chemistry and chemical biology .
Propiedades
Fórmula molecular |
C8H5ClFNO |
|---|---|
Peso molecular |
185.58 g/mol |
Nombre IUPAC |
3-(chloromethyl)-6-fluoro-1,2-benzoxazole |
InChI |
InChI=1S/C8H5ClFNO/c9-4-7-6-2-1-5(10)3-8(6)12-11-7/h1-3H,4H2 |
Clave InChI |
XSTIYYHJHIQOKK-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1F)ON=C2CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]amino]guanidine;hydrochloride](/img/structure/B15061469.png)






![2,3-Bis[4-(1,1-dimethylethyl)phenyl]-2-cyclopropen-1-one](/img/structure/B15061506.png)






